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Compound of Interest |

Compound Name: 2-Chloroquinoline-6-carbaldehyde
CAS No.: 791626-59-0
Cat. No.: B1589551
. J

Executive Summary

2-Chloroquinoline-6-carbaldehyde (CAS: 791626-59-0) is a bifunctional heterocyclic scaffold
critical to medicinal chemistry and materials science. Unlike its more common isomer, 2-
chloroquinoline-3-carbaldehyde (derived via Vilsmeier-Haack formylation of acetanilides), the
6-carbaldehyde variant offers a unique substitution pattern that enables the construction of
linear, extended conjugated systems.

This compound serves as a "linchpin” intermediate: it possesses an electrophilic aldehyde at
the C-6 position and a nucleophile-susceptible chlorine at the C-2 position. This orthogonality
allows for sequential, selective functionalization—making it an ideal precursor for Weel kinase
degraders, antimalarial agents, and fluorescent probes.

Physicochemical Profile
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Property Data Notes

Distinct from the 3-

CAS Number 791626-59-0 carbaldehyde (CAS 73568-25-
9).[1]
Molecular Formula C10HseCINO
Molecular Weight 191.61 g/mol
) ] Sensitive to oxidation upon
Appearance Pale yellow to off-white solid )
prolonged air exposure.
. Soluble in DCM, CHCls, Limited solubility in non-polar
Solubility
DMSO alkanes (Hexane).
2-8°C, Inert Atmosphere Aldehyde group is prone to
Storage S ] ]
(Ar/N2) autoxidation to carboxylic acid.
) Orthogonal reactivity profile
Key Functional Groups C-2 Chloro, C-6 Formyl

(SNAr vs. Carbonyl addition).

Synthesis and Preparation

The synthesis of 2-chloroquinoline-6-carbaldehyde does not follow the standard Meth-Cohn
quinoline synthesis used for the 3-isomer. Instead, it typically proceeds via the functionalization
of a pre-formed quinoline core, most commonly through lithium-halogen exchange of a 6-
bromo precursor.

Core Synthetic Pathway

The most robust route involves the chlorination of 6-bromoquinolin-2(1H)-one followed by
formylation.

Step 1: Chlorination (Activation of C-2)
e Precursor: 6-Bromoquinolin-2(1H)-one (CAS 1810-66-8).

» Reagent: Phosphoryl chloride (POCIs).[2]
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e Conditions: Reflux (100°C), 15 hours.

e Mechanism: Conversion of the lactam carbonyl to an imidoyl chloride via a chloronium
intermediate.

e Yield: ~92% (Pink/White solid).

Step 2: Formylation (Functionalization of C-6)

Precursor: 6-Bromo-2-chloroquinoline (CAS 1810-71-5).[2]
e Reagents:n-Butyllithium (n-BuLi), anhydrous DMF.

e Solvent: Dry THF.

o Conditions: -78°C (Cryogenic).

o Mechanism: Lithium-halogen exchange generates the kinetically stable 6-lithio-2-
chloroquinoline species, which nucleophilically attacks DMF. Acidic workup releases the
aldehyde.

Visualization of Synthesis

Chlorination
(POCI3, 100°C)

Li-Halogen Exchange
(n-BuLi, -78°C)

2-Chloroquinoline-6-carbaldehyde
(CAS 791626-59-0)

6-Bromoquinolin-2(1H)-one 6-Bromo-2-chloroquinoline Formylation
(CAS 1810-66-8) (CAS 1810-71-5) (DMF, H30+)

Click to download full resolution via product page

Caption: Two-stage synthesis transforming the lactam precursor into the bifunctional aldehyde
scaffold.

Reactivity Profile & Functionalization

The chemical utility of 2-chloroquinoline-6-carbaldehyde lies in its divergent reactivity. The
C-2 chlorine and C-6 aldehyde react under different conditions, allowing for high chemo-
selectivity.
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A. C-6 Reactivity: Aldehyde Chemistry

The aldehyde at C-6 is electronically coupled to the quinoline nitrogen but is sufficiently distal to
react as a standard aromatic aldehyde.

o Reductive Amination: Reacts with primary/secondary amines and reducing agents
(NaBH(OACc)3) to form amine linkers. This is a primary route for synthesizing Weel kinase
degraders.

o Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile)
to form vinyl-quinolines, often used in fluorescent dye synthesis.

B. C-2 Reactivity: Nucleophilic Aromatic Substitution
(SNAr)

The C-2 position is activated by the adjacent ring nitrogen (aza-activation).
e Nucleophiles: Amines, thiols, and alkoxides.

* Mechanism: Addition-Elimination. The nitrogen acts as an electron sink, stabilizing the
Meisenheimer complex.

o Conditions: typically requires heat (80-100°C) or acid catalysis/basic conditions depending
on the nucleophile.

o Selectivity: SNAr at C-2 can be performed before or after C-6 functionalization, though
protecting the aldehyde (as an acetal) is recommended if the nucleophile is a strong
reducing agent or very basic.

Divergent Reactivity Diagram
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Reductive Amination Condensation Nucleophilic Substitution Pd-Catalyzed Coupling
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Caption: Orthogonal reaction pathways allow independent modification of the C-2 and C-6
positions.

Experimental Protocols
Protocol A: Reductive Amination at C-6

Context: Synthesis of kinase inhibitor intermediates.

e Preparation: In a dry round-bottom flask under Nz, dissolve 2-chloroquinoline-6-
carbaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

o Amine Addition: Add the desired amine (1.1 equiv) and stir at Room Temperature (RT) for 30
minutes to allow imine formation.

e Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OACc)3) (3.0 equiv)
portion-wise.

e Reaction: Warm to RT and stir for 12 hours. Monitor by LC-MS (Target mass: M+Amine-
O+2H).

o Workup: Quench with saturated agueous NaHCOs. Extract with DCM (3x). Dry organics over
NazS0a4 and concentrate.
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 Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: SNAr Displacement at C-2
Context: Introduction of amino-side chains.

e Setup: Dissolve 2-chloroquinoline-6-carbaldehyde (1.0 equiv) in DMSO or NMP.

o Reagents: Add the nucleophilic amine (2.0 equiv) and a base such as DIPEA or K2COs (3.0
equiv).

o Heating: Heat the mixture to 100—120°C for 4-16 hours.

o Note: The aldehyde group is stable to these conditions, but avoid strong reducing
nucleophiles.

o Workup: Pour into ice-water. The product often precipitates. Filter and wash with water.

 Validation: *H NMR should show the disappearance of the C-2 Cl signal and the appearance
of amine alkyl protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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